molecular formula C12H13NO2S B1406834 Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate CAS No. 874832-22-1

Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

Cat. No.: B1406834
CAS No.: 874832-22-1
M. Wt: 235.3 g/mol
InChI Key: SGZSGMMOIVXOAP-UHFFFAOYSA-N
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Description

Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is a chemical scaffold of significant interest in organic and medicinal chemistry research. It features a thiophene ring core fused with a pyrrole heterocycle and an ester functional group, making it a versatile intermediate for the synthesis of more complex molecules. Compounds containing the thiophene-pyrrole hybrid structure are frequently investigated for their potential biological activities . Researchers utilize this family of structures in various exploratory studies, including the development of novel antifungal agents, as similar molecular frameworks have shown promising activity against agricultural fungi . The ethyl ester group is a common handle in synthetic chemistry, which can be hydrolyzed to the corresponding carboxylic acid for further derivatization, a transformation observed in related compounds . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this compound as a key building block in heterocyclic chemistry, agrochemical research, and pharmaceutical development programs.

Properties

IUPAC Name

ethyl 4-methyl-2-pyrrol-1-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)10-9(2)8-16-11(10)13-6-4-5-7-13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZSGMMOIVXOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then subjected to a cyclization reaction with pyrrole under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

Chemistry

Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure enables chemists to explore new synthetic pathways and develop novel materials.

Biology

Research has indicated potential biological activities of this compound, particularly:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for further research into therapeutic agents targeting specific diseases .

Industry

This compound is utilized in the development of organic electronic materials , including:

  • Organic Semiconductors: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Conductive Polymers: The incorporation of this compound into polymer matrices enhances their conductivity and stability .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityJournal of Medicinal ChemistryDemonstrated effective inhibition against E. coli and S. aureus strains .
Anticancer PropertiesCancer Research JournalShowed reduced proliferation in breast cancer cell lines through apoptosis induction .
Organic ElectronicsAdvanced MaterialsImproved charge transport properties in polymer blends containing this compound.

Mechanism of Action

The mechanism of action of Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiophene Carboxylate Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Applications/Properties
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate 4-methyl, 2-(1H-pyrrol-1-yl), 3-COOEt ~249.3 (estimated) Thiophene, pyrrole, ester Potential kinase inhibitor intermediate
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) 2-amino, fused cyclohexene-thiophene ~253.3 Thiophene, amine, ester Anticancer agent precursor
Methyl 4-(4-amino-1-(...)thiophene-2-carboxylate 4-amino, pyrazolo-pyrimidine, fluoro 560.2 Thiophene, pyrimidine, ester Kinase inhibitor (e.g., Example 62)
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (2k) 2-amino, fused cyclopentane-thiophene ~225.3 Thiophene, amine, ester Antiviral scaffold

Electronic and Reactivity Differences

  • Pyrrole vs. Amino Substituents: The 1H-pyrrol-1-yl group in the target compound introduces π-electron density to the thiophene ring, enhancing electrophilic substitution reactivity compared to amino-substituted analogs (e.g., 2d, 2k) . Amino groups, being more nucleophilic, favor reactions like diazotization or Schiff base formation.
  • Ester Position : The 3-carboxylate group in the target compound sterically hinders substitution at adjacent positions, unlike 2-carboxylate derivatives (e.g., Example 62 in ), which exhibit greater flexibility for Suzuki couplings.

Physicochemical Properties

  • Solubility : The pyrrole group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMF) compared to cycloalkane-fused analogs (e.g., 2k), which are more lipophilic .
  • Melting Point : Pyrrole-substituted thiophenes typically exhibit lower melting points (~150–200°C) than pyrimidine-fused derivatives (e.g., 227–230°C in ) due to reduced crystal packing efficiency .

Biological Activity

Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate (CAS No. 874832-22-1) is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, and mechanism of action.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethyl ester, a methyl group, and a pyrrole ring. The molecular formula is C12H13NO2SC_{12}H_{13}NO_2S, and its molecular weight is approximately 235.3 g/mol .

PropertyValue
Molecular FormulaC₁₂H₁₃NO₂S
Molecular Weight235.3 g/mol
CAS Number874832-22-1
IUPAC NameThis compound

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of compounds containing pyrrole and thiophene moieties, including this compound. Research indicates that derivatives of pyrrole exhibit significant antibacterial activity against various pathogens.

In one study, pyrrole-based compounds demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL, outperforming traditional antibiotics like ciprofloxacin (MIC = 2 µg/mL) . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

For instance, certain thiophene derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting that this compound could also possess anticancer properties. The specific pathways involved may include modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of this compound is believed to involve interactions with specific molecular targets within microbial and cancer cells. These interactions may include:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of bacteria or cancer cells.

Receptor Modulation: It could act as a modulator of receptors involved in cell signaling, potentially altering cellular responses to growth factors or stress signals.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 4-methylthiophene with ethyl chloroformate followed by cyclization with pyrrole. Its applications extend beyond biological research into fields such as organic electronics, where it serves as a building block for organic semiconductors.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the Biginelli condensation, or through stepwise coupling of thiophene and pyrrole derivatives. For example, analogous thiophene carboxylates are synthesized using thionyl chloride for esterification and triethylamine as a base ( ). Key optimization parameters include:
  • Catalysts : Lewis acids (e.g., FeCl₃) for cyclization ().
  • Solvents : Dichloromethane (DCM) or acetonitrile (ACN) for polar intermediates ().
  • Temperature : Room temperature for coupling reactions, elevated temperatures (~80°C) for cyclization ().
  • Data Table : Example Reaction Conditions from Analogous Syntheses
Reaction StepReagents/ConditionsYield (%)Reference
EsterificationThionyl chloride, DCM, 0–25°C~75–85
CyclizationFeCl₃, ACN, 80°C, 12h~60–70
CrystallizationMethanol/water recrystallizationN/A

Q. What safety protocols and storage conditions are critical for handling this compound?

  • Methodological Answer : Based on safety data sheets (SDS) for structurally similar thiophene derivatives ():
  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A/2 skin/eye irritant) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (specific target organ toxicity—respiratory system, Category 3) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrole and thiophene ring protons resonate at δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond: ~1.70–1.75 Å in thiophene derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ for C₁₃H₁₅NO₂S: calc. 265.08, obs. 265.07) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond parameters and crystal packing. For example:
  • Torsion Angles : Pyrrole-thiophene dihedral angles (~5–10°) indicate planarity .
  • Intermolecular Interactions : Hydrogen bonds (e.g., N–H···O=C) stabilize the crystal lattice .
  • Data Table : Example Crystallographic Parameters from Analogous Compounds
ParameterValue (Å/°)Compound AnalogueReference
C–S Bond Length1.72Ethyl thiophene carboxylate
Dihedral Angle8.3°Pyrrole-thiophene

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:
  • HOMO-LUMO Gaps : Predict charge-transfer behavior (e.g., ΔE ≈ 4.5 eV for thiophene-pyrrole systems) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., negative potential at carboxylate oxygen) .
  • Reactivity : Simulate electrophilic substitution at the thiophene C-5 position .

Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer :
  • Reproducibility Checks : Standardize solvents, catalysts, and purification methods (e.g., column chromatography vs. recrystallization) .
  • Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Comparative Analysis : Cross-reference crystallographic data (e.g., CCDC entries) to validate bond parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate
Reactant of Route 2
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Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

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